1-(4-CYCLOHEXYLBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE
Overview
Description
1-[(4-Cyclohexylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with a cyclohexylphenylsulfonyl group and a nitrophenyl group
Preparation Methods
The synthesis of 1-(4-CYCLOHEXYLBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the cyclohexylphenylsulfonyl and nitrophenyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-[(4-Cyclohexylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, potentially altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Cyclohexylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: It has potential therapeutic applications, possibly acting as a drug candidate for certain diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1-(4-CYCLOHEXYLBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[(4-Cyclohexylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine can be compared with other similar compounds, such as:
1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine: This compound has a similar structure but lacks the cyclohexyl group, which may result in different chemical and biological properties.
1-[(4-tert-butylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine: This compound has a tert-butyl group instead of a cyclohexyl group, which can also influence its properties. The uniqueness of 1-(4-CYCLOHEXYLBENZENESULFONYL)-4-(4-NITROPHENYL)PIPERAZINE lies in its specific combination of functional groups, which confer distinct chemical and biological characteristics.
Properties
IUPAC Name |
1-(4-cyclohexylphenyl)sulfonyl-4-(4-nitrophenyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c26-25(27)21-10-8-20(9-11-21)23-14-16-24(17-15-23)30(28,29)22-12-6-19(7-13-22)18-4-2-1-3-5-18/h6-13,18H,1-5,14-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELYLZVRFKASIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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